Methyl (2S)-2-amino-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the compound’s natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Building Block for Cyclopropyl-Containing Amino Acids
Methyl (2S)-2-amino-2-cyclopropylacetate has been utilized as a versatile building block for synthesizing new cyclopropyl-containing amino acids. In a study, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, was prepared and used in Michael additions and Diels–Alder reactions. This approach led to the production of cyclopropyl-containing amino acids in protected form, highlighting the compound's utility in amino acid synthesis (Limbach et al., 2009).
Source of Various Groups in Biochemical Synthesis
Methyl (2S)-2-amino-2-cyclopropylacetate, through its structure and reactivity, can contribute to biochemical syntheses. For example, S-adenosylmethionine (SAM) is known for its role as a major biological methyl donor, also used in the synthesis of cyclopropyl fatty acids. This indicates the broader significance of cyclopropyl-based compounds in various biochemical pathways (Fontecave et al., 2004).
Application in Enzyme Inhibition Studies
Compounds with cyclopropyl moieties, closely related to methyl (2S)-2-amino-2-cyclopropylacetate, have been employed in enzyme inhibition studies. For instance, bromophenol derivatives with a cyclopropyl group have shown effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes, demonstrating the potential of cyclopropyl compounds in the development of treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Conformational Studies of Biologically Active Compounds
The cyclopropane ring, a core component of methyl (2S)-2-amino-2-cyclopropylacetate, is effective in restricting the conformation of biologically active compounds. This property is useful for improving activity and investigating bioactive conformations, as evidenced in the synthesis of conformationally restricted analogues of histamine using chiral cyclopropanes (Kazuta et al., 2002).
Inhibitor for Bacterial Enzymes
Methyl (2S)-2-amino-2-cyclopropylacetate-related compounds like 1-amino-2-methylenecyclopropane-1-carboxylic acid have been used as irreversible inhibitors for bacterial enzymes, such as 1-aminocyclopropane-1-carboxylate deaminase. This application is crucial for understanding enzymatic reactions and developing targeted inhibitors (Zhao & Liu, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFONPEUDXXJV-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-2-cyclopropylacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.